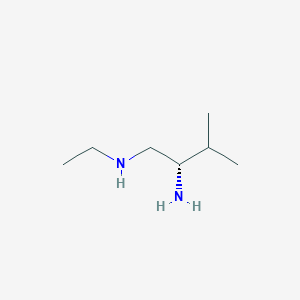

(2S)-1-N-Ethyl-3-methylbutane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-1-N-Ethyl-3-methylbutane-1,2-diamine is a chemical compound with the molecular formula C7H18N2. It is also known as Ethylenediamine-N,N'-diisobutyrate or EDI. This compound is widely used in scientific research for its unique properties and applications.

Applications De Recherche Scientifique

Nickel and Copper Complexes with Tetradentate Unsymmetrical Schiff Base Ligands

The condensation of 1,2-diaminopropane with 2,4-pentanedione, which could involve (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine as a structural analog, leads to the formation of nickel(II) and copper(II) complexes. These complexes exhibit unique isomeric forms and structural characteristics, significantly contributing to the field of inorganic chemistry (Chattopadhyay et al., 2006).

Metal-Catalyzed Diamination Reactions

1,2-diamines, like (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine, are central in biological activity and pharmaceutical agents. The metal-catalyzed diamination of alkenes, which could involve similar compounds, is crucial for synthesizing natural products and drug molecules (Cardona & Goti, 2009).

Combustion Studies in Biofuels

Compounds like (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine can be structurally related to biofuel components like 2-methylbutanol. Research on these compounds includes studying their combustion characteristics, which is vital for developing alternative fuels (Park et al., 2015).

Molecular Structures Studies

The structural investigation of molecules like meso and racemic 2,3-dibromobutane, closely related to diamines such as (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine, has been a subject of interest. This research provides insights into the interactions and orientations of various groups in these molecules (Stevenson & Schomaker, 1939).

Catalytic Hydrogenation in Organic Chemistry

The hydrogenation of ethyl 2-amino-2-difluoromethyl-4-cyanobutanoate or its Schiff base, which can be structurally compared to (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine, leads to the formation of diamines or heterocyclic compounds. This selectivity is dependent on the type of catalyst used, highlighting the compound's significance in organic synthesis (Zhu et al., 2005).

Wine Aroma Analysis

In the context of food chemistry, compounds structurally similar to (2S)-1-N-Ethyl-3-methylbutane-1,2-diamine, like 2-methylbutanol, contribute significantly to the aroma profile of different white wine varieties. This research is crucial for understanding and enhancing food flavors (Guth, 1997).

Propriétés

IUPAC Name |

(2S)-1-N-ethyl-3-methylbutane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-4-9-5-7(8)6(2)3/h6-7,9H,4-5,8H2,1-3H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYXZCWXDBXVIS-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2s)-2-Amino-3-methylbutyl](ethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)

![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)

![methyl 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2701373.png)

![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2701375.png)

![2-Methyl-4-[4-(oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2701379.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2701380.png)

![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)

![6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701390.png)